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Compound of Interest

Compound Name: 1-Bromo-2,2-dimethylpentane

Cat. No.: B1374200 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 1-bromo-2,2-dimethylpentane, a

sterically hindered primary alkyl halide. It covers the compound's nomenclature, chemical and

physical properties, a detailed experimental protocol for its synthesis, and a discussion of its

reactivity. Due to the significant steric hindrance imparted by the neopentyl-like structure, this

compound exhibits unique reactivity, particularly in nucleophilic substitution and elimination

reactions. This guide also explores its potential applications in organic synthesis and its

relevance in the broader context of medicinal chemistry.

Nomenclature and Identification
The compound with the common name 1-bromo-2,2-dimethylpentane is systematically

named under IUPAC nomenclature and is assigned a unique CAS number for unambiguous

identification in chemical databases.
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Identifier Value

IUPAC Name 1-bromo-2,2-dimethylpentane[1]

CAS Number 79803-29-5[1]

Molecular Formula C₇H₁₅Br

SMILES CCCC(C)(C)CBr[1]

InChI
InChI=1S/C7H15Br/c1-4-5-7(2,3)6-8/h4-6H2,1-

3H3[1]

Physicochemical Properties
The physical and chemical properties of 1-bromo-2,2-dimethylpentane are summarized

below. It should be noted that some of these values are computationally predicted due to the

limited availability of experimentally determined data.

Property Value Source

Molecular Weight 179.10 g/mol PubChem[1]

Appearance Colorless liquid (presumed) -

Boiling Point Not available -

Melting Point Not available -

Density Not available -

XLogP3 3.6 PubChem (Computed)[1]

Exact Mass 178.03571 Da PubChem (Computed)[1]

Reactivity and Mechanistic Considerations
1-Bromo-2,2-dimethylpentane is a primary alkyl halide with a neopentyl-like structure. This

structural feature, specifically the quaternary carbon at the C2 position, introduces significant

steric hindrance around the reaction center. This steric bulk dramatically influences its reactivity

in nucleophilic substitution and elimination reactions.
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SN2 Reactions: Due to the severe steric hindrance from the adjacent tert-butyl group, the

backside attack required for an SN2 reaction is strongly disfavored.[2][3][4] Consequently, 1-
bromo-2,2-dimethylpentane is practically inert under typical SN2 conditions.[2][4]

SN1 and E1 Reactions: Under forcing conditions, such as in the presence of a weak

nucleophile/base and a polar protic solvent, the compound may undergo SN1 or E1

reactions. These pathways proceed through a carbocation intermediate. The initially formed

primary carbocation is highly unstable and prone to a 1,2-hydride or 1,2-alkyl shift to form a

more stable tertiary carbocation, leading to rearranged products.[2][5]

Experimental Protocol: Synthesis of 1-Bromo-2,2-
dimethylpentane
A reliable method for the synthesis of 1-bromo-2,2-dimethylpentane is the bromination of the

corresponding primary alcohol, 2,2-dimethylpentan-1-ol, using phosphorus tribromide (PBr₃).

This method is generally effective for converting primary and secondary alcohols to alkyl

bromides with minimal rearrangement.[6][7][8]

Reaction: 3 R-OH + PBr₃ → 3 R-Br + H₃PO₃

Materials:

2,2-dimethylpentan-1-ol

Phosphorus tribromide (PBr₃)

Anhydrous diethyl ether

Saturated sodium bicarbonate solution

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate

Standard laboratory glassware for an inert atmosphere reaction, including a round-bottom

flask, dropping funnel, and condenser.
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Magnetic stirrer and heating mantle

Rotary evaporator

Procedure:

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic

stir bar, a dropping funnel, and a condenser fitted with a drying tube, dissolve 2,2-

dimethylpentan-1-ol (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g.,

nitrogen or argon).

Cooling: Cool the solution to 0 °C using an ice bath.

Addition of PBr₃: Slowly add phosphorus tribromide (0.33-0.40 eq) to the stirred solution via

the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below

10 °C.

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room

temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer

chromatography (TLC).

Quenching: Carefully pour the reaction mixture over crushed ice to quench the excess PBr₃.

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it

sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any acidic

byproducts), and brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate the solvent using a rotary evaporator.

Purification: Purify the crude product by fractional distillation under reduced pressure to

obtain pure 1-bromo-2,2-dimethylpentane.

Applications in Research and Drug Development
While specific applications of 1-bromo-2,2-dimethylpentane in drug development are not

widely documented, sterically hindered alkyl halides serve as important building blocks in

organic synthesis. They can be used to introduce bulky alkyl groups into molecules, which can
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be a strategy to enhance metabolic stability or modulate the pharmacological profile of a drug

candidate. The reactivity of neopentyl-type halides, often requiring non-traditional activation

methods such as transition-metal catalysis, makes them interesting substrates for synthetic

methodology development.[2]

Mandatory Visualizations
Logical Workflow for Synthesis
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Caption: Synthetic workflow for the preparation of 1-bromo-2,2-dimethylpentane.
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Conceptual Signaling Pathway: Potential Biological
Reactivity
Given the lack of specific data on the biological targets of 1-bromo-2,2-dimethylpentane, the

following diagram illustrates a conceptual pathway for the interaction of a sterically hindered

primary alkyl halide with a generic biological nucleophile via an SN1 mechanism. This

highlights the potential for carbocation formation and rearrangement, which are key

considerations in predicting the reactivity and potential toxicity of such compounds.
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(Loss of Br-)
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(Rearrangement)
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Attack by Nucleophile
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(e.g., -OH, -SH, -NH2)
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Caption: Conceptual SN1 pathway for a sterically hindered primary alkyl halide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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